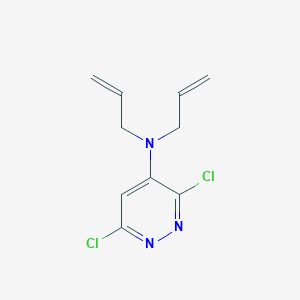
N-(2-(2,5-dichloropyrimidin-4-ylamino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide: is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its role as an intermediate in the synthesis of certain antitumor agents, making it a valuable asset in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antitumor agents, particularly those targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It serves as a building block for the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its use as an intermediate for antitumor agents, the compound’s derivatives inhibit the activity of ALK and ROS1 tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
- 2,4-Dichloropyrimidine
Uniqueness
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of potent antitumor agents. Its ability to inhibit ALK and ROS1 tyrosine kinases distinguishes it from other similar compounds, making it a valuable tool in cancer research and treatment .
Properties
Molecular Formula |
C11H10Cl2N4O2S |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-20(18,19)17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6,17H,1H3,(H,14,15,16) |
InChI Key |
YLNRCLFODARCHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)

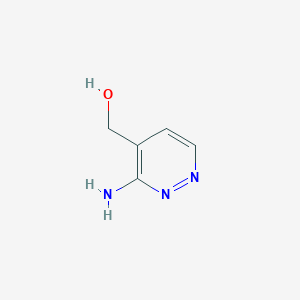

![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)

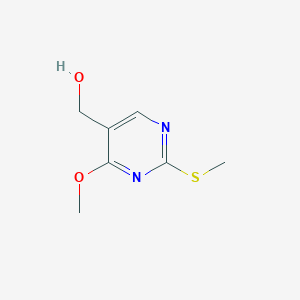
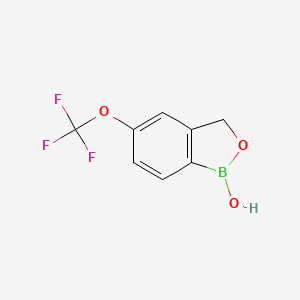
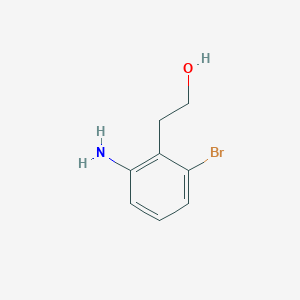
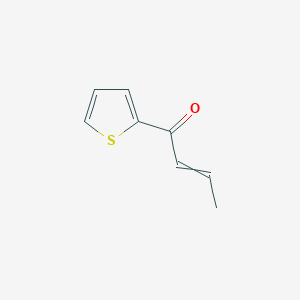

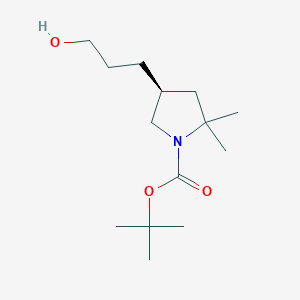
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
